molecular formula C12H15N3O B484087 4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile CAS No. 142591-26-2

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile

Cat. No.: B484087
CAS No.: 142591-26-2
M. Wt: 217.27g/mol
InChI Key: LUTZBWBXBMVIOV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C({12})H({15})N(_{3})O. It is a pyridine derivative that features a morpholine ring and a nitrile group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-chloropyridine-3-carbonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound has garnered attention as a lead candidate in drug development due to its promising biological activities. Research indicates that pyridine derivatives, including 4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile, exhibit various pharmacological properties such as:

  • Anticancer Activity : Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in tumor growth.
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial and fungal targets, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can suppress inflammatory pathways, indicating potential use in treating inflammatory diseases .

Synthetic Organic Chemistry

The versatility of this compound extends to its applications in synthetic organic chemistry. The presence of the cyano group enables it to participate in nucleophilic addition reactions, while the pyridine nitrogen can act as a Lewis base. This allows for:

  • Coordination with Metal Ions : The compound can form complexes with various metal ions, which is valuable in catalysis and materials science.
  • Electrophilic Aromatic Substitution : The compound can undergo reactions that modify the aromatic system, leading to the synthesis of more complex molecules.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its pharmacological properties. Techniques employed in these studies include:

  • Molecular Docking Simulations : These computational methods predict how the molecule binds to specific enzymes or receptors.
  • Binding Assays : Experimental techniques that measure the affinity of the compound for its biological targets help elucidate its mechanism of action.

Case Study 1: Anticancer Research

A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines through targeted enzyme inhibition. The results indicated IC50 values comparable to established chemotherapeutics, suggesting potential as a new anticancer agent.

Case Study 2: Anti-inflammatory Activity

Research highlighted that certain derivatives exhibited strong anti-inflammatory activity by inhibiting COX enzymes involved in inflammation pathways. In vitro tests showed IC50 values indicating effective suppression of inflammatory markers .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(piperidin-4-yl)pyridine-3-carbonitrile
  • 4,6-Dimethyl-2-(pyrrolidin-4-yl)pyridine-3-carbonitrile
  • 4,6-Dimethyl-2-(azepan-4-yl)pyridine-3-carbonitrile

Uniqueness

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures

Biological Activity

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with morpholine and carbonitrile functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N4OC_{15}H_{22}N_4O, with a molecular weight of approximately 274.36 g/mol. The compound's structure includes:

  • A pyridine ring that is known for its ability to interact with various biological targets.
  • A morpholine moiety , contributing to its solubility and bioavailability.
  • A carbonitrile group , which may enhance its reactivity and binding capabilities.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Its dual functionality from both the morpholine and pyridine components enhances its potential as a therapeutic agent against various conditions, including cancer and infectious diseases.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase IV), which plays a role in glucose metabolism. The inhibition of DPP-4 is significant for the management of type 2 diabetes mellitus (T2DM) .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are summarized findings from various research efforts:

Study Biological Activity Findings
AntimicrobialExhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria.
AntifungalShowed moderate antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM.
Enzyme InhibitionDemonstrated potential as a DPP-4 inhibitor with promising IC50 values in vitro.

Case Studies

  • Antimicrobial Activity : A study focused on the antimicrobial properties of similar pyridine derivatives indicated that compounds with structural similarities to this compound exhibited zones of inhibition ranging from 18 mm to 24 mm against various bacterial strains .
  • DPP-4 Inhibition : Another investigation into the structure-activity relationship (SAR) of DPP-4 inhibitors highlighted how modifications in the pyridine scaffold could enhance inhibitory efficacy, suggesting that similar strategies could be applied to optimize this compound for improved therapeutic outcomes .

Properties

IUPAC Name

4,6-dimethyl-2-morpholin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-10(2)14-12(11(9)8-13)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZBWBXBMVIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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